4-(3,4-二氯苯基)哌啶-4-醇

描述

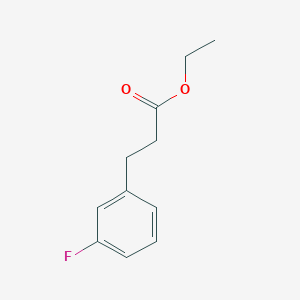

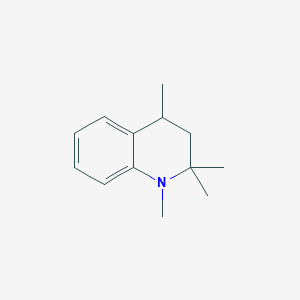

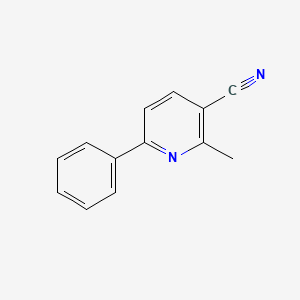

4-(3,4-Dichlorophenyl)piperidin-4-ol is an organic compound . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of 4-(3,4-Dichlorophenyl)piperidin-4-ol involves a series of chemical reactions. One method involves mixing 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with water and a palladium-carbon catalyst, then passing in hydrogen to perform catalysis at 25°C . The product after the reaction is suction filtered, and the filtrate is transferred to a separatory funnel and allowed to stand before liquid separation . The pH of the aqueous phase obtained by adjusting the liquid separation is 13 . The pH-adjusted solution is mixed with dichloromethane and then extracted . After the extraction is completed, liquid separation is performed to obtain the organic phase . The organic phase is concentrated and mixed with toluene under stirring conditions and then refluxed at 115°C for 1.5h . The refluxed product is mixed with ethyl acetate and then cooled to 10°C, and left to stand for 10h to obtain 4-(4-chlorophenyl)-4-piperidinol .Molecular Structure Analysis

The molecular formula of 4-(3,4-Dichlorophenyl)piperidin-4-ol is C11H13Cl2NO . The molecular weight is 246.13 . The structure includes a piperidine ring conjugated to a dichlorophenyl group through one nitrogen ring atom .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用

合成和表征

- 4-(3,4-二氯苯基)哌啶-4-醇在生物活性化合物的合成中被使用。例如,它被用于新吡咯并[2,3-b]吡啶骨架的制备,这些骨架以其潜在的生物活性特征(Sroor, 2019)。

化学性质和结构研究

- 该分子一直是研究的焦点,探索其分子结构和性质。研究包括对其核磁共振特性、晶体结构以及作为抗氧化剂的潜力的调查(Dineshkumar & Parthiban, 2022)。

在改良合成中的作用

- 它在某些化学化合物的改良合成中发挥作用,例如NOP受体拮抗剂SB612111。研究已经探讨了涉及4-(3,4-二氯苯基)哌啶的改进合成方法(Perrey, Li & Zhang, 2016)。

抗菌活性

- 有关其衍生物的抗菌活性的研究。已经对含有该分子的合成化合物进行了研究,以评估它们对各种细菌和真菌菌株的有效性(Okasha et al., 2022)。

制备技术

- 已经探讨了涉及4-(3,4-二氯苯基)哌啶-4-醇的各种制备技术。这些包括对具有独特性能的新化合物的合成研究,例如三重摄取抑制剂(Yamashita et al., 2015)。

晶体学和分子相互作用

- 已经进行了晶体学研究,以了解含有4-(3,4-二氯苯基)哌啶-4-醇的化合物的分子相互作用和结构特性(Park, Ramkumar & Parthiban, 2012)。

作用机制

安全和危害

The safety data sheet for a similar compound, 4-(4-chlorophenyl)piperidin-4-ol, indicates that it is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and use only outdoors or in a well-ventilated place .

未来方向

While specific future directions for 4-(3,4-Dichlorophenyl)piperidin-4-ol are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological applications of piperidine derivatives . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

属性

IUPAC Name |

4-(3,4-dichlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUSNXDQCWMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595506 | |

| Record name | 4-(3,4-Dichlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)piperidin-4-ol | |

CAS RN |

21928-32-5 | |

| Record name | 4-(3,4-Dichlorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1627521.png)

![tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate](/img/structure/B1627524.png)

![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)

![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)